3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde 3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 933916-93-9
VCID: VC21109708
InChI: InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3
SMILES: COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F
Molecular Formula: C19H21FN2O2
Molecular Weight: 328.4 g/mol

3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde

CAS No.: 933916-93-9

Cat. No.: VC21109708

Molecular Formula: C19H21FN2O2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

3-[[4-(2-Fluorophenyl)-1-piperazinyl]methyl]-4-methoxy-benzaldehyde - 933916-93-9

Specification

CAS No. 933916-93-9
Molecular Formula C19H21FN2O2
Molecular Weight 328.4 g/mol
IUPAC Name 3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde
Standard InChI InChI=1S/C19H21FN2O2/c1-24-19-7-6-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-2-4-17(18)20/h2-7,12,14H,8-11,13H2,1H3
Standard InChI Key UESWFMZACPWZCK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F
Canonical SMILES COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=CC=C3F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator